N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethyl group at the 2-position of the benzene ring and a phenyl ether linkage to a 6-methylpyridazine moiety. This structure combines a sulfonamide pharmacophore with a pyridazine heterocycle, which is frequently employed in medicinal chemistry for targeting enzymes such as kinases or phosphodiesterases . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-12-9-10-17(23-22-12)27-14-6-4-5-13(11-14)24-28(25,26)16-8-3-2-7-15(16)18(19,20)21/h2-11,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIYYFRTJZYKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a pyridazine ring, and a sulfonamide moiety. Its IUPAC name is N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide. The molecular formula is , and it possesses significant structural complexity that contributes to its biological activity.
The mechanism of action for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide primarily involves interactions with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may inhibit enzyme activity by binding to the active site.
- Receptors : It may act as an agonist or antagonist, modulating receptor activity and affecting downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| MRSA | 15.625 | Comparable to ciprofloxacin (0.381 µM) |
| SE | 62.5 | Moderate activity against Enterococcus |
The compound's mechanism involves inhibiting protein synthesis and disrupting nucleic acid production, which are critical for bacterial growth and replication .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 | 12.50 | Significant growth inhibition |
| A549 | 26.00 | Moderate cytotoxicity |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
Case Studies
- Study on MRSA Inhibition : A recent study focused on the efficacy of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide against MRSA biofilms. The results indicated that the compound significantly reduced biofilm formation and exhibited bactericidal activity, outperforming traditional treatments in certain contexts .
- Cytotoxicity in Cancer Research : In another investigation, the compound was tested against multiple cancer cell lines, revealing potent anticancer properties with IC50 values indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Core Structural Features
The compound’s key structural elements are:
- Sulfonamide group : Directly attached to the benzene ring.
- Trifluoromethyl substituent : Electron-withdrawing group at the 2-position.
- 6-Methylpyridazine : Linked via an ether bridge to the phenyl ring.
Analogs with Modified Substituents
Key Observations :
- Substitution of trifluoromethyl with trifluoromethoxy (e.g., 2034395-13-4) may increase steric bulk while retaining electron-withdrawing effects .
- Pyridazine derivatives with oxo groups (e.g., 946212-70-0) introduce hydrogen-bond acceptors, which could enhance interactions with catalytic residues in enzymes .
Physicochemical Properties
While explicit data for the target compound (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be drawn from analogs:
- Molecular Weight : Estimated ~410–420 g/mol, comparable to 2034395-13-4 (398.4) and 946212-70-0 (413.4) .
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability .
- Solubility : Sulfonamide groups generally enhance aqueous solubility, but the trifluoromethyl and pyridazine moieties may offset this via hydrophobic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
